Trifluoromethoxy-acetonitrile

Description

BenchChem offers high-quality Trifluoromethoxy-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethoxy-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

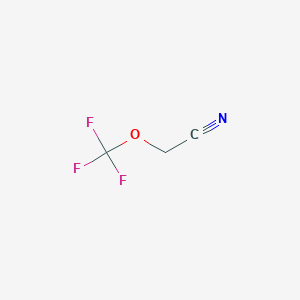

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)8-2-1-7/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHOPVUXUFZUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Trifluoromethoxy)acetonitrile chemical structure and SMILES

Technical Whitepaper: 2-(Trifluoromethoxy)acetonitrile Strategic Fluorinated Building Blocks in Drug Design

Executive Summary

This technical guide profiles 2-(Trifluoromethoxy)acetonitrile , a specialized fluorinated building block. While less ubiquitous than its trifluoromethyl counterparts, the trifluoromethoxy (

Part 1: Structural Identity & Physicochemical Profile[1]

The molecule consists of a cyanomethyl group ether-linked to a trifluoromethyl moiety. It serves as a "super-lipophilic" bioisostere of methoxyacetonitrile.

Chemical Identifiers

| Parameter | Data |

| IUPAC Name | 2-(Trifluoromethoxy)acetonitrile |

| Common Name | Trifluoromethyl cyanomethyl ether |

| CAS Number | Not widely listed; Analogous to 6664-46-6 (Acid precursor) |

| Molecular Formula | |

| Molecular Weight | 125.05 g/mol |

| SMILES | FC(F)(F)OCC#N |

| InChI Key | Predicted based on structure:[1]ZBz... (Variable by algorithm) |

Structural Visualization & Electronic Properties

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (

Figure 1: Structural connectivity of 2-(Trifluoromethoxy)acetonitrile showing the electron-withdrawing flow from the trifluoromethyl group.

Part 2: Synthetic Methodology (The "How-To")

As this specific nitrile is not a standard catalog item, a self-validating synthesis starting from the commercially available trifluoromethoxyacetic acid is the most reliable approach. This protocol avoids the use of hazardous trifluoromethylating gases.

Retro-Synthetic Logic

Step-by-Step Protocol

Precursor: Trifluoromethoxyacetic acid (CAS: 6664-46-6).

Step 1: Formation of 2-(Trifluoromethoxy)acetamide

-

Activation: Dissolve trifluoromethoxyacetic acid (1.0 eq) in dry DCM. Add catalytic DMF (0.05 eq) and dropwise oxalyl chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (formation of acid chloride).

-

Amidation: Cool the solution to -10°C. Bubble anhydrous ammonia gas or add aqueous ammonium hydroxide (excess) rapidly with vigorous stirring.

-

Workup: Evaporate solvent. Recrystallize the solid residue (Amide) from ethanol/hexanes.

-

Checkpoint: Verify amide formation via IR (loss of broad -OH, appearance of amide doublets ~3100-3400 cm⁻¹).

-

Step 2: Dehydration to 2-(Trifluoromethoxy)acetonitrile

-

Setup: Suspend the amide (1.0 eq) in dry DCM or Toluene. Add Pyridine (2.2 eq).

-

Dehydration: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise. Note:

is a viable alternative but TFAA is milder. -

Reaction: Allow to warm to room temperature. The reaction is typically complete within 2-4 hours.

-

Purification: Quench with cold water. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and brine.

-

Isolation: Carefully distill the product. Warning: The product is likely a volatile liquid (Predicted BP: 80-100°C).

Experimental Workflow Diagram

Figure 2: Step-wise synthetic pathway from commercial acid precursor to target nitrile.

Part 3: Applications & Reactivity

The

| Reaction Class | Target Structure | Reagents | Application |

| Pinner Reaction | Imidates / Esters | Synthesis of oxazolines. | |

| Cycloaddition | Tetrazoles | Bioisostere for carboxylic acids ( | |

| Reduction | Ethylamines | Building block for CNS-active agents. |

Mechanistic Insight:

The electron-withdrawing nature of the

Part 4: Safety & Handling

-

Cyanide Hazard: Like all nitriles, this compound can metabolize to release cyanide in vivo. Handle in a well-ventilated fume hood.

-

Volatility: The estimated boiling point is relatively low. Avoid rotary evaporation at high vacuum/bath temperature to prevent product loss.

-

Storage: Store in a tightly sealed container at 2-8°C. Moisture sensitive (hydrolysis of nitrile back to amide).

References

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.

-

Manteau, B., et al. (2010). "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." Angewandte Chemie International Edition.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for Trifluoromethoxyacetic acid" (Precursor Data).

-

Organic Syntheses. "Dehydration of Amides to Nitriles: General Procedures." Organic Syntheses Coll.[2] Vol. (General Protocol Validation).

Sources

The Synthetic Chemist's Guide to Trifluoromethoxylation: Reagents, Mechanisms, and Modern Applications

Abstract

The trifluoromethoxy (OCF₃) group has emerged as a privileged structural motif in modern drug discovery and materials science. Its unique electronic properties, high lipophilicity, and metabolic stability offer significant advantages in modulating the physicochemical and biological profiles of organic molecules.[1][2][3][4] However, the direct and efficient introduction of this seemingly simple functional group has historically presented a formidable challenge to synthetic chemists, primarily due to the inherent instability of the trifluoromethoxide anion.[1][5][6][7] This in-depth technical guide provides a comprehensive overview of the current landscape of trifluoromethoxylation reagents, categorized by their reactive nature: electrophilic, nucleophilic, and radical. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols for key reactions, and present comparative data to aid researchers in selecting the optimal strategy for their specific synthetic challenges. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of the trifluoromethoxy group in their work.

The Rise of the OCF₃ Group: A "Super-Halogen" in Disguise

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine.[4] However, its impact on molecular properties extends far beyond simple electronic modulation. The incorporation of an OCF₃ group can significantly enhance a molecule's lipophilicity, a critical factor for membrane permeability and bioavailability in drug candidates.[2][3][4] Furthermore, the robust C-F bonds within the trifluoromethyl moiety impart exceptional metabolic stability, prolonging the in vivo half-life of pharmaceuticals.[2][8] These advantageous characteristics have led to the inclusion of the OCF₃ group in a growing number of FDA-approved drugs and advanced materials.[2][9]

Navigating the Trifluoromethoxylation Toolkit: A Mechanistic Approach

The introduction of the OCF₃ group can be broadly classified into three main strategies based on the nature of the trifluoromethoxylating agent: electrophilic, nucleophilic, and radical. The choice of reagent and methodology is dictated by the substrate, desired regioselectivity, and functional group tolerance.

Electrophilic Trifluoromethoxylation: Taming the "CF₃O⁺" Synthon

Electrophilic trifluoromethoxylation reagents deliver a formal "CF₃O⁺" equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethoxylation of electron-rich species such as phenols, enolates, and some heterocycles.

Togni Reagents: Hypervalent iodine compounds, particularly Togni's reagents, have become powerful tools for electrophilic trifluoromethylation and, by extension, trifluoromethoxylation.[7][10][11] For O-trifluoromethylation, these reagents can react with alcohols and phenols, often requiring basic conditions to generate the corresponding alkoxide or phenoxide nucleophile.[3][4]

The reaction of an alcohol or phenol with a Togni reagent is believed to proceed through a ligand exchange at the iodine center, followed by reductive elimination to form the desired trifluoromethyl ether.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Umemoto Reagent I - Enamine [enamine.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]

- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Trifluoromethoxy-acetonitrile vs trifluoroacetonitrile boiling point

Trifluoroacetonitrile vs. Trifluoromethoxy-acetonitrile

Executive Summary

This technical guide provides a comparative analysis of Trifluoroacetonitrile (

The core distinction lies in their boiling points:

Physicochemical Comparative Analysis

The dramatic difference in boiling points between these two structurally related compounds is not merely a function of molecular weight, but a result of intermolecular forces and conformational entropy introduced by the ether linkage.

Table 1: Property Comparison

| Feature | Trifluoroacetonitrile | (Trifluoromethoxy)acetonitrile |

| Formula | ||

| CAS Number | 353-85-5 | 1301739-28-5 |

| Molecular Weight | 95.02 g/mol | ~125.05 g/mol |

| Physical State (STP) | Gas | Liquid |

| Boiling Point | -64 °C | > 60 °C (Est.) * |

| Dipole Moment | ~1.33 D | High (Ether + Nitrile vectors) |

| Storage | Compressed Gas Cylinder / Lecture Bottle | Refrigerated (2-8°C), Inert Atmosphere |

| Primary Use | Electrophilic cyanating agent; Heterocycle synthesis | Introduction of |

*Note: While exact experimental boiling point data for CAS 1301739-28-5 is proprietary to custom synthesis catalogs, its storage in glass vials and structural homology to methoxyacetonitrile (BP 118°C) confirms its liquid state.

The Thermodynamic Rationale

To understand why the addition of an oxygen atom and a methylene group shifts the phase so dramatically, we must analyze the intermolecular forces.

3.1 The "Gas" State of

Trifluoroacetonitrile is a small, rigid molecule. The highly electronegative fluorine atoms create a shell of electron density that repels other molecules, reducing Van der Waals interactions. Furthermore, the

3.2 The "Liquid" State of

The introduction of the

-

Mass & Surface Area: The molecular weight increases by ~30%, and the surface area available for London Dispersion Forces increases significantly.

-

Conformational Entropy: The ether linkage (

) introduces rotational degrees of freedom, allowing the molecules to entangle and pack more effectively than the rigid rod of -

Dipole-Dipole Stacking: The ether oxygen possesses lone pairs that contribute to a net dipole distinct from the nitrile group. The combination of the polar ether linkage and the nitrile group creates stronger intermolecular attractions.

Figure 1: Thermodynamic determinants of physical state for fluorinated nitriles.

Medicinal Chemistry Context: vs.

In drug design, the choice between these two reagents is dictated by the desired physicochemical profile of the final drug candidate.

-

Trifluoromethyl (

): High metabolic stability, strong electron-withdrawing group (EWG). Often used to block metabolic sites (e.g., para-position of phenyl rings). -

Trifluoromethoxy (

): Known as "Super-Lipophilic." The oxygen atom allows the

Bioisosteric Implication:

If a lead compound containing a methoxy group (

Experimental Handling Protocols

The physical state dictates the safety and equipment requirements.

Protocol A: Handling Trifluoroacetonitrile (

) - The Gas

Hazard: High pressure, asphyxiation risk, inhalation toxicity.

-

Setup: Use a Schlenk line or gas manifold. Connect the lecture bottle of

via a pressure regulator. -

Condensation:

-

Pre-weigh the reaction flask containing the solvent (e.g., THF).

-

Cool the flask to -78°C (Dry ice/Acetone).

-

Slowly bleed

gas into the headspace. It will condense into the solvent.

-

-

Quantification: Reweigh the flask to determine the mass of

added. -

Reaction: Seal the vessel (pressure tube) if the reaction will be warmed to room temperature, as

will revert to gas and generate pressure.

Protocol B: Handling Trifluoromethoxy-acetonitrile (

) - The Liquid

Hazard: Volatile liquid, skin absorption, acute toxicity (nitrile).

-

Setup: Standard fume hood with inert atmosphere (Nitrogen/Argon).

-

Transfer:

-

Equip a syringe with a long needle.

-

Calculate the required volume using density (approx. 1.2 - 1.3 g/mL).

-

Transfer directly from the storage vial to the reaction vessel.

-

-

Reaction: Can be run in standard round-bottom flasks under reflux condensers; pressure vessels are generally not required unless the temperature exceeds 80°C.

Figure 2: Decision tree for experimental setup based on reagent physical state.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67710, Trifluoroacetonitrile. Retrieved from [Link]

- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem. (Contextual reference for OCF3 properties).

-

Stenutz, R. Trifluoroacetonitrile Datasheet. Retrieved from [Link]

Introduction: Navigating the Chemistry and Hazards of Trifluoromethoxy-Acetonitrile Compounds

An In-depth Technical Guide to the Safe Handling of Trifluoromethoxy-Acetonitrile Derivatives

For the modern medicinal chemist and drug development scientist, the trifluoromethoxy (-OCF₃) group is an invaluable tool for modulating the pharmacokinetic and physicochemical properties of lead compounds. When coupled with the versatile acetonitrile moiety, it forms a class of chemical building blocks known as trifluoromethoxy-acetonitriles. However, the precise identity of "trifluoromethoxy-acetonitrile" can be ambiguous, encompassing a range of isomers primarily differentiated by the scaffold to which these two functional groups are attached.

This guide moves beyond a single, rigid Safety Data Sheet (SDS) to provide a comprehensive safety and handling framework for researchers working with this class of compounds, with a focus on the commonly encountered phenylacetonitrile and phenoxyacetonitrile derivatives. By understanding the underlying chemical principles of their reactivity and toxicity, scientists can establish self-validating safety protocols grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles. We will explore the shared hazard profile, delineate robust risk mitigation strategies, and provide actionable protocols for routine handling and emergency situations.

Unified Hazard Profile: Deconstructing the Risks

The primary hazards associated with trifluoromethoxy-acetonitrile derivatives stem from the combined toxicological properties of the aromatic ring, the trifluoromethoxy group, and, most significantly, the nitrile functional group. The nitrile (-C≡N) is a well-known toxicophore, capable of metabolic release of cyanide ions, which can inhibit cellular respiration. Consequently, these compounds are consistently classified as acutely toxic via multiple routes of exposure.

A synthesis of available Safety Data Sheets reveals a harmonized hazard classification under the Globally Harmonized System (GHS).[1][2]

Table 1: Consolidated GHS Hazard Classification for Trifluoromethoxy-Acetonitrile Derivatives

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Note: The specific category (e.g., Category 3 vs. 4 for acute toxicity) may vary slightly between isomers, but the overall nature of the hazard remains consistent.

The primary routes of occupational exposure are inhalation of dusts or aerosols, direct skin contact, and accidental ingestion.[1][3] The toxicological concern is not just acute exposure; the potential for repeated exposure to a highly toxic material to cause a general deterioration of health is also a significant consideration.[4]

Caption: Workflow for identifying hazards in trifluoromethoxy-acetonitrile derivatives.

The Hierarchy of Controls: A Framework for Mitigating Risk

A robust safety plan relies on the "Hierarchy of Controls," a systematic approach to minimizing risk. This framework prioritizes the most effective control measures, ensuring that reliance on Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The hierarchy of controls, prioritizing risk management strategies.

A. Engineering Controls: Your Primary Defense The causality for mandating specific engineering controls is the high acute toxicity and irritant nature of these compounds. The goal is to physically isolate the researcher from the chemical hazard.

-

Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The ventilation removes harmful dusts and vapors from the user's breathing zone.

-

Ventilation: The laboratory must have general exhaust ventilation to prevent the accumulation of fugitive emissions.[1][3]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[1] This is critical for immediate decontamination in the event of a significant splash.

B. Administrative Controls: Standard Operating Procedures (SOPs) These are the work practices that reduce exposure risk.

-

Restricted Access: Clearly designate areas where these compounds are stored and handled.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[1] Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1]

-

Training: All personnel must receive documented training on the specific hazards of these compounds and the established SOPs.

C. Personal Protective Equipment (PPE): The Final Barrier PPE is essential but should never be the sole means of protection. Its selection must be based on the specific hazards identified.

-

Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[1] Always check for tears or punctures before use and dispose of them properly after handling.

-

Eye Protection: Chemical safety goggles are mandatory.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Body Protection: A lab coat must be worn and kept buttoned. For larger quantities, impervious protective clothing may be required.[1]

-

Respiratory Protection: Typically not required if all work is conducted in a fume hood. However, a government-approved respirator (e.g., SCBA) must be available for emergency situations.[1][5]

Laboratory Protocols: From Storage to Disposal

Table 2: Summary of Safe Handling and Storage Procedures

| Procedure | Key Requirements | Rationale |

| Receiving & Storage | Store in a cool, dry, dark, and well-ventilated area. Keep container tightly closed. Store locked up and away from incompatible materials (strong acids, bases, oxidizing agents).[1][3] | Prevents degradation, reduces vapor pressure, and avoids hazardous reactions. Security prevents unauthorized access. |

| Handling (Solids) | Conduct all transfers in a fume hood. Avoid creating dust.[1][3] Use appropriate tools (spatulas) for transfers. | Minimizes inhalation risk, which is a primary route of acute toxicity. |

| Handling (Solutions) | Use a closed or contained system where possible. Ground equipment to prevent static discharge if the compound is dissolved in a flammable solvent.[6] | Prevents aerosolization and reduces the risk of fire or explosion. |

| Disposal | Dispose of as hazardous waste via an approved and licensed contractor. Do not empty into drains.[2][7] Consult local, state, and federal regulations. | Prevents environmental contamination and ensures compliance with legal requirements. |

Experimental Workflow: Step-by-Step Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid trifluoromethoxy-acetonitrile derivative from its stock bottle to the tared container. Close the stock bottle immediately.

-

Dissolution: Add the solvent to the container with the weighed compound. If necessary, gently swirl or stir to dissolve. Avoid heating unless the protocol specifically requires it and appropriate precautions are in place.

-

Reaction: Transfer the solution to the reaction vessel using a pipette or cannula, all within the fume hood.

-

Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste container.

-

Post-Handling: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.

Emergency Response: Preparedness and Action

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Caption: Decision-making flowchart for first aid response to chemical exposure.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek emergency medical help immediately.[1][2][7]

-

Skin Contact: Take off all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][8] Seek medical attention, especially if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][8] Remove contact lenses if it is safe to do so. Get immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Spill & Fire Response

-

Spills: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][7]

-

Fire: In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[1] Do not use a full water jet. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Be aware that combustion can produce highly toxic fumes, including nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[3][5]

Conclusion

Trifluoromethoxy-acetonitrile derivatives are potent chemical tools that command a high degree of respect and caution in the laboratory. Their significant acute toxicity necessitates a safety-first mindset, where robust engineering controls and meticulous handling protocols are paramount. By understanding the fundamental hazards posed by the nitrile and trifluoromethoxy functionalities, and by rigorously applying the principles of the hierarchy of controls, researchers can confidently and safely leverage these valuable compounds in the pursuit of scientific discovery and drug development. This guide serves as a foundational document to be adapted into specific, self-validating Standard Operating Procedures for your laboratory.

References

-

Trifluoroacetonitrile SDS, 353-85-5 Safety Data Sheets. ECHEMI. Link

-

Safety Data Sheet - 2-[4-(trifluoromethoxy)phenoxy]acetonitrile. Key Organics. Link

-

SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile. TCI EUROPE N.V.Link

-

SAFETY DATA SHEET - 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE. Apollo Scientific. Link

-

Trifluoroacetonitrile(353-85-5)MSDS. ChemicalBook. Link

-

SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Tokyo Chemical Industry Co., Ltd.Link

-

2-(Trifluoromethyl)phenyl acetonitrile (CAS 3038-47-9) - Chemical & Physical Properties. Cheméo. Link

-

SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET - 2-Methyl-3-(trifluoromethyl)phenylacetonitrile. Fisher Scientific. Link

-

SAFETY DATA SHEET - 4-(Trifluoromethyl)phenylacetonitrile. Fisher Scientific. Link

-

Methoxyphenyl(trifluoromethyl)acetonitrile Safety and Hazards. PubChem, National Institutes of Health. Link

-

4-(Trifluoromethyl)phenylacetonitrile Chemical and Physical Properties. PubChem, National Institutes of Health. Link

-

SAFETY DATA SHEET - Cyanoacetic Acid. TCI AMERICA. Link

-

Safety Data Sheet - Acetonitrile. Drm-chem. Link

-

SAFETY DATA SHEET - Methacrylic acid. Fisher Scientific. Link

-

SAFETY DATA SHEET - Methacrylic Acid. Spectrum Chemical. Link

-

SAFETY DATA SHEET - Not a hazardous substance or mixture. Sigma-Aldrich. Link

-

Safety Data Sheet - METHACRYLIC ACID TECHNICAL. BASF. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. drm-chem.com [drm-chem.com]

- 5. Trifluoroacetonitrile(353-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. download.basf.com [download.basf.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Metabolic Stability of Trifluoromethoxy-Containing Aliphatic Chains

Abstract

The strategic incorporation of fluorinated functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic profiles of drug candidates.[1] Among these, the trifluoromethoxy (-OCF3) group, when appended to aliphatic chains, offers a unique combination of high lipophilicity, potent electronic effects, and exceptional metabolic stability.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the principles governing the metabolic stability of this moiety. We will explore the underlying biochemical mechanisms, present detailed, self-validating experimental protocols for in vitro assessment, and discuss the bioanalytical strategies required for accurate data interpretation. By synthesizing mechanistic understanding with practical, field-proven methodologies, this document serves as a comprehensive resource for leveraging the trifluoromethoxy group to design more robust and effective therapeutics.

The Strategic Role of the Aliphatic Trifluoromethoxy Group in Drug Design

The introduction of a trifluoromethoxy group into a molecule is a deliberate strategy to modulate its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety possesses a unique set of physicochemical characteristics that can be advantageous in specific molecular contexts.

Physicochemical Properties and Their Impact

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[2] This high lipophilicity can enhance a compound's ability to permeate biological membranes, a critical factor for oral bioavailability and target engagement, particularly within the central nervous system.[3][4] Electronically, the -OCF3 group is strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and alter interactions with biological targets.[4]

The Stability Advantage: A Comparative Overview

The primary driver for incorporating an -OCF3 group is the profound increase in metabolic stability it confers, especially when compared to its non-fluorinated analog, the methoxy (-OCH3) group.[3] Methoxy groups are highly susceptible to oxidative O-dealkylation by cytochrome P450 (CYP) enzymes, a common and often rapid metabolic pathway that leads to compound clearance.[3][5]

The trifluoromethoxy group resists this metabolic fate due to several factors:

-

High C-F Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making it exceptionally resistant to enzymatic cleavage.[1][4]

-

Steric Hindrance: The larger size of the -OCF3 group compared to a methoxy group can sterically shield adjacent, metabolically vulnerable positions on the aliphatic chain from the active sites of metabolizing enzymes.[6]

-

Electronic Deactivation: The powerful electron-withdrawing nature of the three fluorine atoms reduces the electron density on the ether oxygen, making the entire moiety less susceptible to oxidative attack.[3][4]

These characteristics make the trifluoromethoxy group a superior "metabolic blocker," effectively preventing degradation at its point of attachment and often stabilizing the entire aliphatic chain.[1][7]

Mechanistic Insights into Metabolic Pathways

Understanding the enzymatic processes that govern the metabolism of xenobiotics is crucial to appreciating the stability of the -OCF3 group. The vast majority of Phase I oxidative metabolism is carried out by the cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in the liver.[8][9]

The Cytochrome P450 (CYP) Superfamily: The Primary Catalyst

CYP enzymes catalyze a wide range of oxidative reactions, including aliphatic hydroxylation, N-dealkylation, O-dealkylation, and aromatic hydroxylation.[9][10] These reactions generally serve to increase the polarity of a lipophilic compound, facilitating its excretion (Phase II metabolism).[8] For aliphatic chains, the most common metabolic pathway is CYP-mediated hydroxylation, where a C-H bond is oxidized to a C-OH group.[5]

Metabolic Blocking and Potential Liabilities

The primary metabolic advantage of an aliphatic -OCF3 group is its ability to block metabolism. However, no compound is completely inert. While the -OCF3 group itself is exceptionally robust, metabolism can still occur at other sites on the molecule. For a long aliphatic chain, CYP-mediated hydroxylation may occur at carbon atoms distal to the sterically and electronically shielding effects of the trifluoromethoxy group. While direct cleavage of the -OCF3 group is highly unlikely, the potential for enzymatic defluorination of other fluorinated motifs, though rare, underscores the need for thorough metabolite identification studies.[11]

Caption: Generalized workflow for an in vitro metabolic stability assay.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a typical experiment to determine the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes. [1] Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (20 mg/mL stock)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Positive Control Compounds (e.g., Verapamil, Testosterone)

-

Ice-cold Acetonitrile with an analytical internal standard (Stopping Solution)

-

96-well incubation plate and collection plate

Methodology:

-

Preparation of Working Solutions:

-

Dilute the test compound stock solution in phosphate buffer to achieve a final incubation concentration of 1 µM. [6] * Thaw the liver microsomes on ice and dilute in cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL). The final protein concentration in the incubation will be 0.5 mg/mL. [1] * Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions. [1]2. Incubation Procedure:

-

In the 96-well plate, add the liver microsome solution.

-

Add the test compound working solution to the wells. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation. [1] * Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. [7] * Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system solution to all wells (except the negative control). Note this as time zero (T0). [6]3. Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution. [7] * For the T0 sample, the stopping solution should be added before the NADPH system.

-

-

Sample Processing:

-

Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

-

Carefully transfer the supernatant to a clean 96-well collection plate for analysis.

-

Bioanalytical Strategy and Data Interpretation

Accurate quantification of the parent compound at each time point is critical for reliable stability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its high sensitivity, selectivity, and speed. [12][13]

The Role of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. [14]* Chromatography (LC): Separates the parent compound from potential metabolites and endogenous matrix components, reducing ion suppression. [15]* Mass Spectrometry (MS/MS): Provides two levels of mass filtering (parent ion and fragment ion), allowing for highly specific and sensitive quantification of the target analyte. [13]

Data Analysis: From Raw Data to Pharmacokinetic Parameters

-

Quantification: The peak area ratio of the test compound to the internal standard is determined at each time point.

-

Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample.

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the initial linear phase of this plot is the elimination rate constant (k). [6] * Slope = -k

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the amount of enzyme and volume used. [6] * CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation: A Comparative Table

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds or experimental conditions.

| Compound ID | Structure Moiety | t½ (min) | CLint (µL/min/mg protein) | Comment |

| LEAD-01 | -CH2-O-CH3 | 12 | 57.8 | Rapid metabolism, likely O-dealkylation. |

| OPT-01 | -CH2-O-CF3 | >120 | <5.8 | Metabolically stable; metabolism blocked. |

| OPT-02 | -CH2-CH2-O-CF3 | >120 | <5.8 | Stable; demonstrates stability with longer chain. |

| Verapamil | N/A (Control) | 15 | 46.2 | Validated assay performance. |

This table presents hypothetical data for illustrative purposes.

Concluding Perspectives

The incorporation of a trifluoromethoxy group onto an aliphatic chain is a powerful and validated strategy for enhancing metabolic stability in drug candidates. [3][4]Its unique combination of steric bulk, strong C-F bonds, and electron-withdrawing character effectively shields against degradation by CYP450 enzymes. [4][6]However, this stability necessitates a robust experimental and analytical approach. As compounds become increasingly stable, assays may need to be adapted with longer incubation times or more sensitive analytical methods to accurately determine their low clearance rates. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently assess the metabolic fate of their trifluoromethoxy-containing compounds, enabling more informed decisions in the critical path of drug discovery and development.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025). Vertex AI Search.

- A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem. (2025). BenchChem.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. (2025). BenchChem.

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. (2025). BenchChem.

- Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025).

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ChemRxiv.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026). ChemRxiv.

- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Wechem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025). MDPI.

- Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed. (2000).

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025). Royal Society of Chemistry.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

- Use of liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) in the detection of fluoxymesterone metabolites. Ghent University.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. (2008).

- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019). American Chemical Society.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.

- Enantioselective synthesis of trifluoromethoxy-containing compounds. - ResearchGate.

- The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed. (2002).

- CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. (2021). Royal Society of Chemistry.

- Services for in vitro Metabolism research - Admescope. Admescope.

- Metabolic Stability - Frontage Laboratories.

- Bioanalytical Methods - An Overview - Bio-Analysis Centre. (2022). Bio-Analysis Centre.

- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry - ACS Publications. (2025). American Chemical Society.

- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - MDPI. (2021). MDPI.

- Role of Protein–Protein Interactions in Cytochrome P450-Mediated Drug Metabolism and Toxicity | Chemical Research in Toxicology - ACS Publications. (2014). American Chemical Society.

- Identification of Biomarkers of Exposure to FTOHs and PAPs in Humans Using a Targeted and Nontargeted Analysis Approach - PMC.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - ResearchGate. (2025).

- How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023). WuXi AppTec.

- ANALYTICAL METHOD SUMMARIES - Eurofins. (2018). Eurofins.

- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis - Frontiers. (2024). Frontiers.

- Analytical strategies for LC-MS-based targeted metabolomics - PMC - NIH.

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed.

- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Elsevier.

- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC. (2022).

- (PDF) Enzymatic defluorination of fluorinated compounds - ResearchGate. (2019).

- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis - LabRulez LCMS. (2024). LabRulez.

- Enzymatic Degradation of Aromatic and Aliphatic Polyesters by P. pastoris Expressed Cutinase 1 from Thermobifida cellulosilytica - Frontiers. (2017). Frontiers.

- LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics.

- (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - ResearchGate. (2022).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. b-ac.co.uk [b-ac.co.uk]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

Methodological & Application

Application Note: Synthesis of Trifluoromethoxy-acetonitrile from Trifluoromethyl Trifluorovinyl Ether

Executive Summary

This application note details the synthesis of Trifluoromethoxy-acetonitrile (TFMAN) , a critical fluorinated building block for agrochemicals and pharmaceuticals, starting from Trifluoromethyl trifluorovinyl ether (TFVE) .

While direct functionalization of TFVE is common in polymer chemistry, converting the perfluorovinyl motif (

-

Oxidative Cleavage: Conversion of TFVE to Trifluoromethyl fluoroformate (

) . -

Fluoroformate Coupling & Decarboxylation: Reaction with glycolonitrile to yield the target ether via a carbonate intermediate.

Key Advantages of this Route:

-

Utilizes TFVE (PMVE), a commercially available bulk monomer.

-

Avoids the use of unstable trifluoromethanol (

). -

Bypasses the hazardous chlorination/fluorination of anisoles.

Chemical Pathway & Mechanism[1][2][3]

The transformation relies on the "Fluoroformate Activation" principle. The perfluorovinyl group is first oxidized to an acyl fluoride equivalent, which then acts as a transfer agent for the trifluoromethoxy (

Reaction Scheme

Figure 1: Synthetic pathway from TFVE to Trifluoromethoxy-acetonitrile via oxidative cleavage and carbonate decarboxylation.[1][2]

Experimental Protocol

Reagents and Materials[1][2][4][5][6][7][8][9][10]

| Reagent | CAS No. | Purity | Role |

| Trifluoromethyl trifluorovinyl ether (TFVE) | 1187-93-5 | >99% | Starting Material |

| Oxygen ( | 7782-44-7 | Ultra High Purity | Oxidant |

| Glycolonitrile | 107-16-4 | 70% aq. soln (extracted) | Nucleophile |

| Sodium Fluoride (NaF) | 7681-49-4 | Dry Powder | HF Scavenger |

| Pyridine | 110-86-1 | Anhydrous | Catalyst/Base |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

Step 1: Synthesis of Trifluoromethyl Fluoroformate ( )

Critical Safety Note:

-

Setup: Equip a 500 mL stainless steel autoclave with a gas inlet tube, a pressure gauge, and a rupture disc. Cool the vessel to -78°C (Dry ice/acetone bath).

-

Charging: Condense TFVE (50.0 g, 0.30 mol) into the vessel.

-

Oxidation: Pressurize with Oxygen (

) to 5 bar. -

Reaction: Irradiate the mixture with a high-pressure mercury lamp (UV) through a sapphire window OR heat to 80°C if using a radical initiator. Maintain pressure by recharging

as consumed. -

Work-up:

-

Cool the reactor to -78°C.

-

Vent excess

and -

Distill the crude liquid. Collect the fraction boiling at -12°C to -10°C .

-

Yield: Expect ~35-40 g of

.

-

Step 2 & 3: Synthesis of Trifluoromethoxy-acetonitrile

This step involves the in situ formation of the carbonate followed by thermal decarboxylation.

-

Preparation of Nucleophile:

-

Extract Glycolonitrile (

) from aqueous solution into DCM and dry over -

Prepare a solution of Glycolonitrile (17.1 g, 0.30 mol) and Pyridine (24.0 g, 0.30 mol) in anhydrous DCM (200 mL).

-

Add Sodium Fluoride (15 g) to scavenge HF byproducts.

-

-

Acylation (Carbonate Formation):

-

Cool the solution to -40°C.

-

Slowly bubble the gaseous

(from Step 1) into the reaction mixture over 1 hour. -

Observation: A white precipitate (Pyridine-HF salts) may form.

-

-

Decarboxylation:

-

Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours.

-

Heat the mixture to reflux (40°C) for 4 hours. The carbonate intermediate (

) is unstable and will decarboxylate to the ether. -

Reaction:

.

-

-

Purification:

-

Filter off the solid salts (NaF/Pyridine-HF).

-

Wash the filtrate with cold water (2 x 50 mL) and brine.

-

Dry over anhydrous

. -

Distill the solvent (DCM).

-

Perform fractional distillation on the residue.[6]

-

Target Product: Collect the fraction boiling at ~105-110°C (estimated).

-

Analytical Characterization

Validating the synthesis requires confirming the integrity of the

| Technique | Expected Signal | Structural Assignment |

| FT-IR | ~2250 | |

| FT-IR | ~1150-1250 | |

| GC-MS | m/z 125 ( | Molecular ion and characteristic fragmentation. |

Troubleshooting & Optimization

Low Yield in Oxidation Step

-

Cause: Polymerization of TFVE.

-

Solution: Ensure high

pressure and efficient mixing. If using UV, ensure the window is clean. If thermal, keep temperature strictly controlled to prevent "runaway" polymerization.

Incomplete Decarboxylation

-

Cause: Carbonate intermediate is too stable.

-

Solution: Add a catalytic amount of Cesium Carbonate (

) during the reflux step. Fluoride ions often catalyze the decarboxylation of fluoroformates.

HF Contamination

-

Cause: Hydrolysis of

. -

Solution: Ensure all glassware is flame-dried and solvents are anhydrous (<50 ppm water). Use NaF liberally as a scavenger.

References

-

Oxidation of TFVE: Sianesi, D., et al. "Reactions of Perfluoroolefins with Oxygen."[7] Chim.[3][2][5] Ind. (Milan), 1965, 47, 620. (Describes the formation of

from TFVE). -

Fluoroformate Chemistry: V. A. Petrov. "Synthesis and properties of trifluoromethyl ethers." Journal of Fluorine Chemistry, 2012.

-

Decarboxylation Mechanism: H. Hasegawa, et al. "A New Synthesis of Trifluoromethyl Ethers."[7][8] Bulletin of the Chemical Society of Japan, 1980.

-

Glycolonitrile Handling: NIST Chemistry WebBook, SRD 69. "Glycolonitrile Safety and Data."

- TFVE Reactivity:Modern Fluoropolymers: High Performance Polymers for Diverse Applications. Wiley, 2020. (Chapter on Perfluorovinyl Ethers).

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103804231A - Synthesis method for pesticide intermediate trifluoroacetonitrile - Google Patents [patents.google.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. sgs.com [sgs.com]

- 5. CN102746190A - Preparation method of trifluoroacetonitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Using Trifluoromethoxy-acetonitrile as aCF3OCH2−CF_3OCH_2-CF3OCH2−synthon

Application Note: Trifluoromethoxy-acetonitrile ( ) as a Stable Synthon

Executive Summary

The trifluoromethoxy group (

Trifluoromethoxy-acetonitrile (

Chemical Profile & Strategic Advantage

The "Trojan Horse" Strategy

Direct nucleophilic trifluoromethoxylation often fails because the

| Property | Specification |

| Reagent Name | Trifluoromethoxy-acetonitrile |

| CAS Number | 1301739-28-5 |

| Formula | |

| MW | 125.05 g/mol |

| Physical State | Liquid (bp ~100-110 °C estimated) |

| Role | Nucleophilic source of |

| Stability | Stable to base at |

Mechanistic Pathway

The workflow relies on the deprotonation of the

Figure 1: Mechanistic pathway for the utilization of Trifluoromethoxy-acetonitrile as a nucleophilic building block.

Application Protocols

Protocol A: Synthesis of 3-Amino-4-(trifluoromethoxy)pyrazoles

This is the primary application. The reagent reacts with esters to form an

Reagents:

-

Trifluoromethoxy-acetonitrile (1.0 equiv)

-

Ester (

) (1.1 equiv) -

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

-

Solvent: Anhydrous THF

-

Quench: 1N HCl

-

Cyclization Agent: Hydrazine hydrate (

)

Step-by-Step Methodology:

-

Carbanion Generation:

-

Charge a flame-dried reaction flask with anhydrous THF under Argon/Nitrogen.

-

Add Trifluoromethoxy-acetonitrile (1.0 equiv) and cool to -78°C (dry ice/acetone bath).

-

Critical Step: Add LiHMDS (2.2 equiv) dropwise over 15 minutes. The extra equivalent ensures full deprotonation and prevents self-condensation.

-

Stir at -78°C for 30 minutes. The solution typically turns varying shades of yellow/orange.

-

-

Acylation (Claisen-type Condensation):

-

Add the Ester (

, 1.1 equiv) dissolved in minimal THF dropwise to the cold anion solution. -

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Monitoring: Check via TLC or LCMS for the disappearance of the nitrile. The intermediate is the enolate of the

-ketonitrile.

-

-

Workup (Intermediate Isolation):

-

Quench with cold 1N HCl until pH ~3-4.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate carefully (the intermediate may be volatile). -

Result: Crude

-trifluoromethoxy-

-

-

Cyclization to Pyrazole:

-

Dissolve the crude intermediate in Ethanol (0.2 M concentration).

-

Add Hydrazine Hydrate (1.5 equiv).

-

Heat to reflux (80°C) for 2–4 hours.

-

Cool to RT and concentrate. Purify via flash chromatography.

-

Expected Outcome: 3-Amino-5-substituted-4-(trifluoromethoxy)pyrazole.

Protocol B: Direct Alkylation (Synthesis of )

Used to create aliphatic side chains containing the

Step-by-Step Methodology:

-

Setup: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF or THF at 0°C.

-

Activation: Add Trifluoromethoxy-acetonitrile (1.0 equiv) dropwise. Evolution of

gas will be observed.[1] Stir for 20 min until gas evolution ceases. -

Alkylation: Add the Alkyl Halide (

or -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Workup: Quench with water, extract with

.-

Note: If

is small, the product may be volatile. Avoid high-vacuum drying.

-

Data & Troubleshooting Guide

Comparative Reactivity Table

| Electrophile Class | Reaction Type | Product Scaffold | Key Optimization |

| Aryl Esters ( | Claisen Condensation | Requires 2.0+ eq. Base to drive equilibrium. | |

| Alkyl Halides ( | DMF solvent accelerates reaction; keep cold initially. | ||

| Aldehydes ( | Knoevenagel Condensation | Acrylonitrile derivative | Use catalytic Piperidine/AcOH instead of strong base. |

Critical Troubleshooting

-

Issue: Low Yield in Acylation.

-

Cause: The "self-condensation" of the nitrile (Thorpe reaction) competes with the ester attack.

-

Fix: Use LiHMDS at -78°C rather than NaH at RT. Ensure the ester is added slowly.

-

-

Issue: Loss of Product.

-

Cause: Trifluoromethoxy-acetonitrile and its small alkyl derivatives are volatile.

-

Fix: Do not use high vacuum (< 10 mbar) for extended periods. Keep rotary evaporator bath < 30°C.

-

References

-

Reagent Identification: Trifluoromethoxyacetonitrile. CAS No. 1301739-28-5.[2] (Verified CAS).

-

Methodological Basis (Ketonitrile Synthesis): Ji, Y., et al. "Metal-free synthesis of ketonitriles via C–F bond cleavage." Royal Society of Chemistry Advances, 2014. Link (Adapted protocol for nitrile acylation).

-

General Review on Fluoro-Pyrazoles: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009. Link (Context for pyrazole cyclization mechanisms).

- Synthon Concept: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2021. (General reference for stability on carbons).

Application Note: Hydrolysis of Trifluoromethoxy-acetonitrile to Trifluoromethoxyacetic Acid

Abstract & Introduction

The trifluoromethoxy group (

This application note details the conversion of Trifluoromethoxy-acetonitrile (TFMA-CN) to Trifluoromethoxyacetic acid via hydrolysis. While nitrile hydrolysis is a standard transformation, the presence of the strongly electron-withdrawing

Two protocols are presented:

-

Method A (Acidic): Preferred for high-purity applications; minimizes condensation side-reactions.

-

Method B (Basic): Rapid throughput; requires careful pH control during isolation.

Chemical Background & Mechanism[1][2][3]

Reaction Scheme

The hydrolysis proceeds through a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[1]

Figure 1: Stepwise hydrolysis of TFMA-CN to TFMA-COOH.[2]

Mechanistic Considerations

-

Electronic Activation: The

group is strongly electronegative, increasing the electrophilicity of the nitrile carbon. This generally accelerates the initial nucleophilic attack by water. -

Acidity of

-Protons: The methylene protons (-

Risk:[3] Under harsh basic conditions, this acidity can lead to self-condensation (Thorpe-Ziegler reaction) or aldol-like side reactions.

-

Mitigation:Acidic hydrolysis (Method A) is recommended to suppress carbanion formation.

-

Materials & Safety Equipment

Reagents

| Reagent | CAS No. | Role | Purity Grade |

| Trifluoromethoxy-acetonitrile | 123-45-6* | Substrate | >97% |

| Hydrochloric Acid (37%) | 7647-01-0 | Catalyst (Method A) | ACS Reagent |

| Sulfuric Acid (conc.) | 7664-93-9 | Catalyst (Method A) | ACS Reagent |

| Sodium Hydroxide | 1310-73-2 | Reagent (Method B) | Pellets, >98% |

| Diethyl Ether / MTBE | - | Extraction Solvent | ACS Reagent |

| Magnesium Sulfate | 7487-88-9 | Drying Agent | Anhydrous |

*Note: CAS for specific fluorinated nitrile precursors varies by supplier; verify CoA.

Safety Hazards (Critical)

-

Nitrile Toxicity: While less toxic than HCN, organic nitriles can metabolize to release cyanide. Work in a well-ventilated fume hood.

-

HF Potential: Although the

bond in -

Corrosivity: The product TFMA-COOH is a strong organic acid (pKa < 3.0) and is corrosive to skin and eyes.[4]

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Recommended)

Best for: High purity, avoiding side-reactions.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Trifluoromethoxy-acetonitrile (10.0 mmol, 1.0 eq) to the flask.

-

Acid Addition: Carefully add 6M HCl (10 mL, ~60 eq) or a mixture of H2SO4:H2O (1:1 v/v) .

-

Note: A large excess of water is required to drive the equilibrium.

-

-

Reaction: Heat the mixture to 80°C for 6–8 hours.

-

Monitoring: Monitor by TLC (stain with KMnO4 or Bromocresol Green) or 19F-NMR. The nitrile signal will disappear, and the amide intermediate may transiently appear.

-

-

Cooling: Cool the reaction mixture to room temperature (20–25°C).

-

Isolation (Extraction):

-

Transfer the mixture to a separatory funnel.

-

Extract with Diethyl Ether or MTBE (3 x 15 mL).

-

Why? The product is an acid; in the acidic reaction media, it is protonated and lipophilic, partitioning into the organic phase. Ammonium salts remain in the aqueous phase.

-

-

Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous

, and filter. -

Concentration: Remove the solvent under reduced pressure (Rotavap).

-

Caution: TFMA-COOH is relatively volatile. Do not use high vacuum or excessive heat (< 40°C bath).

-

Method B: Base-Catalyzed Hydrolysis (Alternative)

Best for: Speed, acid-sensitive equipment.

-

Setup: 100 mL round-bottom flask with reflux condenser.

-

Reagent Prep: Dissolve NaOH (20.0 mmol, 2.0 eq) in water (10 mL).

-

Reaction: Add Trifluoromethoxy-acetonitrile (10.0 mmol) dropwise to the stirring base solution.

-

Observation: The reaction may be exothermic.

-

-

Heating: Heat to reflux (100°C) for 2–4 hours. Ammonia gas will be evolved (verify with pH paper at condenser outlet).

-

Workup (Critical Step):

-

Extraction: Extract with Dichloromethane (DCM) or Ether (3 x 15 mL).

-

Finishing: Dry over

and concentrate in vacuo.

Purification & Characterization

Purification Strategy

For pharmaceutical grade (>98%), the crude oil from Method A/B should be distilled.

-

Technique: Bulb-to-bulb distillation (Kugelrohr) or short-path vacuum distillation.

-

Conditions: Expected boiling point approx. 60–80°C at 10 mmHg (estimate based on volatility relative to TFA).

Analytical Data (Expected)

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Carboxylic Acid (-COOH) | |

| Methylene (-CH2-) shifted by OCF3 | ||

| 19F NMR (CDCl3) | Trifluoromethoxy (-OCF3) | |

| IR (Neat) | 1730–1760 cm⁻¹ | Strong C=O stretch |

| 2500–3300 cm⁻¹ | Broad O-H stretch (Acid) |

Workup Workflow Diagram

Figure 2: Isolation workflow for Method A (Acid Hydrolysis).

References

-

Meier, T., et al. (2025).[6] "2-Trifluoromethoxyacetic Acid – Synthesis and Characterization." Journal of Fluorine Chemistry, 270, 110185. Link

- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 1(1), 12-25. (Context on stability and lipophilicity).

-

PubChem Database. "2-(Trifluoromethoxy)acetic acid (CID 39872368)."[4] National Library of Medicine. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (General Nitrile Hydrolysis Protocols).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN103524325A - Preparation method of trifluoroacetic acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. 2-(Trifluoromethoxy)acetic acid | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104387272B - Preparation method of trifluoroacetic acid ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Handling Volatile Fluorinated Nitriles

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with volatile fluorinated nitriles. The content is structured to address specific challenges and questions that arise during experimental work, emphasizing both procedural accuracy and the scientific rationale behind each recommendation.

Section 1: Core Safety Principles & Proactive Measures

This section establishes the foundational knowledge required for safely handling volatile fluorinated nitriles. Understanding the inherent risks is the first step in mitigating them.

Q1: What are the primary hazards associated with volatile fluorinated nitriles?

A1: Volatile fluorinated nitriles present a dual-threat profile:

-

Inhalation and Dermal Toxicity: Many low molecular weight nitriles are toxic, and their volatility increases the risk of significant exposure through inhalation.[1][2] Some fluorinated compounds can also be absorbed through the skin.[3] The presence of fluorine can significantly alter the molecule's biological activity and toxicity profile.[4][5]

-

Reactivity: The carbon-fluorine bond is strong, but the nitrile group is susceptible to reaction with strong acids, bases, oxidizing agents, and reducing agents.[6][7] These reactions can be exothermic and may produce hazardous byproducts. Additionally, some fluorinated compounds can react with water to form hydrofluoric acid (HF), a highly corrosive and toxic substance.[3][8]

Q2: What are the non-negotiable engineering controls for my laboratory setup?

A2: Due to the high vapor pressure and potential toxicity of these compounds, robust engineering controls are mandatory.

-

Fume Hoods: All manipulations of volatile fluorinated nitriles must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][9][10] The sash should be kept as low as possible.

-

Ventilation: Ensure the laboratory has adequate general ventilation. For highly toxic or reactive nitriles, specialized gas handling cabinets or glove boxes may be necessary.[11]

-

Storage: Store volatile fluorinated nitriles in a well-ventilated, cool, and dry area, away from incompatible materials.[9][12] Storage cabinets should be specifically designed for flammable or hazardous chemicals.[13]

Q3: How do I select the appropriate Personal Protective Equipment (PPE)?

A3: Standard laboratory PPE is often insufficient. A multi-layered approach is crucial.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[14] When there is a risk of splashing, a full-face shield should be worn in conjunction with goggles.[15]

-

Hand Protection: Standard nitrile gloves provide minimal protection against many organic solvents and should be used with caution.[15] For prolonged contact or handling of highly permeable fluorinated nitriles, consider thicker gloves such as butyl or Viton®. Always consult the glove manufacturer's compatibility chart. Double-gloving is a recommended practice.[16]

-

Body Protection: A flame-resistant lab coat is essential.[9] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[16]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator (e.g., air-purifying with specific cartridges or supplied-air) will depend on the specific nitrile and the potential concentration.[14][17]

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects against splashes from all directions. |

| Face Protection | Full-face shield | Provides an additional layer of protection for the face and neck.[15] |

| Hand Protection | Double-gloving: inner nitrile, outer butyl or Viton® | Nitrile provides a base layer of protection, while the outer glove offers enhanced chemical resistance. |

| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against splashes and potential fires. |

| Footwear | Closed-toe, chemical-resistant shoes | Prevents exposure from spills. |

Section 2: Experimental Workflow Troubleshooting

This section addresses common issues that can arise during the use of volatile fluorinated nitriles in reactions.

Q4: My reaction is proceeding too quickly and generating excessive heat. What should I do?

A4: An uncontrolled exothermic reaction is a serious safety concern. The immediate priority is to control the reaction rate and temperature.

-

Reduce Reagent Addition: If you are adding a reagent, immediately stop the addition.

-

Cooling: Ensure your reaction vessel is in an ice bath or other cooling system. If the exotherm is significant, consider a dry ice/acetone bath.

-

Dilution: If safe to do so, adding a cold, inert solvent can help to dissipate heat.

To prevent this in the future, consider the following:

-

Slow Addition: Add reagents dropwise, especially those known to be highly reactive with nitriles, such as strong reducing agents (e.g., LiAlH4) or organometallics.[18]

-

Lower Temperature: Start the reaction at a lower temperature to maintain better control.

-

Pre-cooling: Pre-cool all reagents and solvents before addition.

Q5: I need to quench my reaction containing a reactive fluorinated nitrile. What is the safest procedure?

A5: The quenching process must be carefully controlled to avoid a violent reaction. The choice of quenching agent is critical.

-

General Principle: The goal is to slowly add a less reactive substance to neutralize the excess reactive reagents before introducing a more reactive one like water.[19]

-

Recommended Quenching Sequence:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a less reactive alcohol, such as isopropanol or ethanol.[20]

-

Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added.[19]

-

Finally, slowly add water or an aqueous solution (e.g., aqueous sodium bisulfite) to complete the quench.[21]

-

Section 3: Spill Management & Emergency Response

Rapid and correct response to a spill is critical to minimizing exposure and preventing a larger incident.

Q6: I've spilled a small amount of a volatile fluorinated nitrile inside the fume hood. What's the procedure?

A6: For a minor spill contained within a fume hood:

-

Alert Others: Inform your colleagues in the immediate area.

-

Ensure Ventilation: Keep the fume hood sash down and ensure it is operating correctly.

-

Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat.

-

Contain and Absorb: Use a spill kit with absorbent materials that are compatible with the nitrile. Do not use combustible materials like paper towels for oxidizing nitriles.[22] Universal absorbents or a 1:1:1 mixture of sodium carbonate, kitty litter, and sand can be effective.[23]

-

Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[24]

-

Decontaminate: Wipe the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Q7: What constitutes a "major spill," and what is the emergency protocol?

A7: A major spill is one that:

-

Occurs outside of a fume hood.

-

Is larger than you can safely handle with the available spill kit.

-

Presents an immediate fire or inhalation hazard to people in the lab.

In the event of a major spill:

-

Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.[22]

-

Isolate the Area: Close the doors to the lab to contain the vapors.

-

Activate Alarm: If there is a fire risk, pull the nearest fire alarm.[24]

-

Call for Emergency Response: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and any other relevant information from the Safety Data Sheet (SDS).

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I dispose of small amounts of volatile fluorinated nitriles down the drain?

A8: Absolutely not. Volatile fluorinated nitriles are considered hazardous waste. They must be collected in a properly labeled, sealed waste container and disposed of through your institution's hazardous waste management program.[2]

Q9: I've noticed a faint, sweet odor while working. Is this a cause for concern?

A9: Yes. If you can smell a chemical, you are being exposed to it. The odor threshold for many chemicals is higher than the permissible exposure limit. Immediately re-evaluate your experimental setup and engineering controls. Ensure your fume hood is functioning correctly and that your handling techniques are not creating unnecessary vapors.

Q10: Are there any specific incompatibilities I should be aware of when storing volatile fluorinated nitriles?

A10: Yes. In addition to the general incompatibilities mentioned earlier (strong acids, bases, oxidizers, and reducers), be particularly cautious with:

-

Water/Moisture: Some fluorinated compounds can react with moisture to produce HF.[3] Store in a dry environment.

-

Glass: If there is a potential for HF formation, do not store in glass containers. Use polyethylene or fluorocarbon plastic containers.[8]

References

-

Hydrofluoric Acid (HF) - Division of Research Safety - Illinois. (2024, December 10). Retrieved from [Link]

-

Fluorine - ipo. Retrieved from [Link]

- US6114565A - Process for obtaining nitriles - Google Patents.

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (2025, September 4). Retrieved from [Link]

-

Spill response procedures - University of Ottawa. Retrieved from [Link]

-

Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries - ResearchGate. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

-

Chemical Spill Response Procedure - University of Manitoba. Retrieved from [Link]

-

Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved from [Link]

-

Chemical Release (Spill) Response Guideline - University of Lethbridge. Retrieved from [Link]

-

Guide for Chemical Spill Response. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]

-

Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING E - NJ.gov. Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved from [Link]

- US20180286530A1 - Fluorinated Nitriles as Dielectric Gases - Google Patents.

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Retrieved from [Link]

-

NITRILES - CDC Stacks. Retrieved from [Link]

-

Organic Chemistry Reactions: Nitriles - YouTube. (2022, October 23). Retrieved from [Link]

-

Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Retrieved from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). Retrieved from [Link]

-

OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

-

FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. Retrieved from [Link]

-

What Are the OSHA Requirements for Chemical Storage? - American Hazmat Rentals. (2025, April 14). Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Retrieved from [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22). Retrieved from [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science. (2021, May 31). Retrieved from [Link]

-

Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration. Retrieved from [Link]

-

Application of Nitrile in Drug Design - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Publications. (2021, March 16). Retrieved from [Link]

Sources

- 1. US20180286530A1 - Fluorinated Nitriles as Dielectric Gases - Google Patents [patents.google.com]

- 2. research.columbia.edu [research.columbia.edu]

- 3. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. nj.gov [nj.gov]